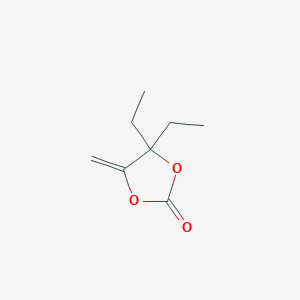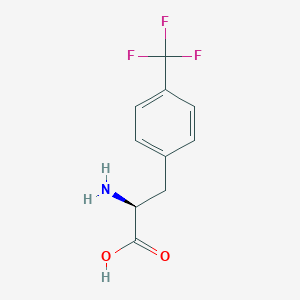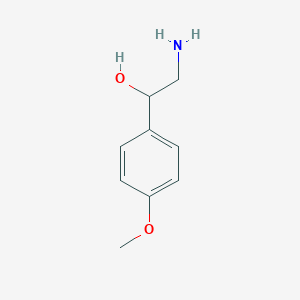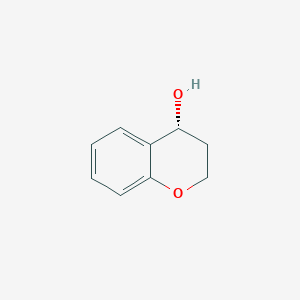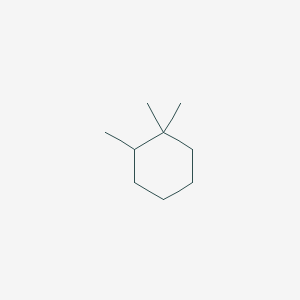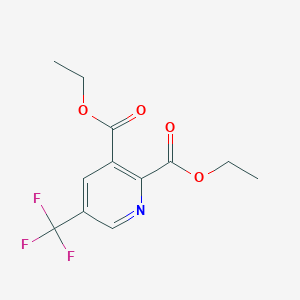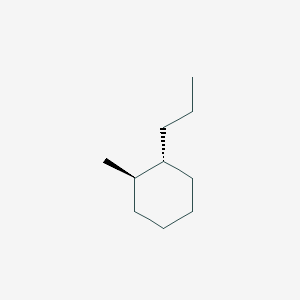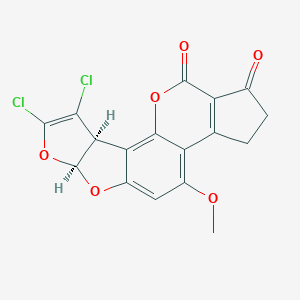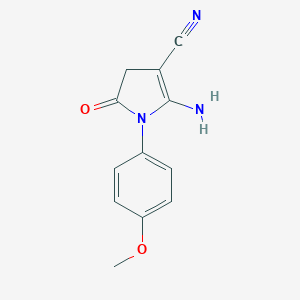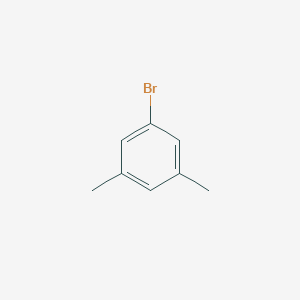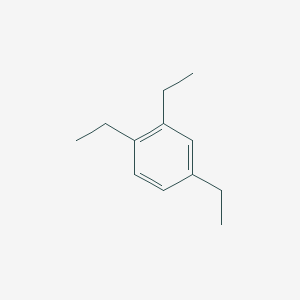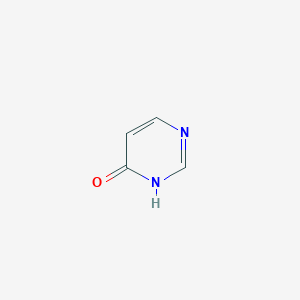![molecular formula C6H10N2OS B043945 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol CAS No. 122320-81-4](/img/structure/B43945.png)
2-[Methyl(1,3-thiazol-2-yl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Methyl(1,3-thiazol-2-yl)amino]ethanol, also known as MTAE, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MTAE has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied. In
Wirkmechanismus
The exact mechanism of action of 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol is still being studied, but it is believed to act through multiple pathways. 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has been shown to inhibit the activity of the enzyme aldehyde dehydrogenase, which is involved in the metabolism of alcohol and other reactive aldehydes. 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has also been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemische Und Physiologische Effekte
2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-tumor activity. 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has also been shown to improve mitochondrial function and reduce cellular damage from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. However, 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol can be difficult to synthesize and purify, which can limit its availability for research purposes.
Zukünftige Richtungen
There are many potential future directions for research on 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol. One area of interest is the development of more efficient synthesis methods for 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol, which could increase its availability for research and potential clinical use. Another area of interest is the exploration of 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol's potential as a therapeutic agent in other areas, such as metabolic disorders and neurodegenerative diseases. Additionally, further studies on the mechanism of action of 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol could provide insights into its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has been studied for its potential therapeutic applications in a variety of areas, including cancer treatment, neuroprotection, and cardiovascular disease. In cancer research, 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has been shown to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death. In neuroprotection research, 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has been shown to protect neurons from oxidative stress and reduce inflammation. In cardiovascular disease research, 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has been shown to improve cardiac function and reduce damage from ischemia-reperfusion injury.
Eigenschaften
CAS-Nummer |
122320-81-4 |
|---|---|
Produktname |
2-[Methyl(1,3-thiazol-2-yl)amino]ethanol |
Molekularformel |
C6H10N2OS |
Molekulargewicht |
158.22 g/mol |
IUPAC-Name |
2-[methyl(1,3-thiazol-2-yl)amino]ethanol |
InChI |
InChI=1S/C6H10N2OS/c1-8(3-4-9)6-7-2-5-10-6/h2,5,9H,3-4H2,1H3 |
InChI-Schlüssel |
YLVVAMZBSGQCGE-UHFFFAOYSA-N |
SMILES |
CN(CCO)C1=NC=CS1 |
Kanonische SMILES |
CN(CCO)C1=NC=CS1 |
Synonyme |
Ethanol, 2-(methyl-2-thiazolylamino)- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


